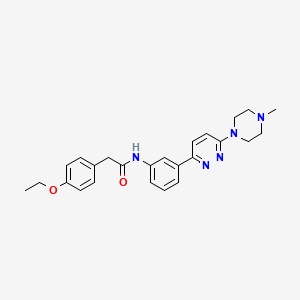

3-Oxo-4-phenoxy-butyric acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound would likely involve the reaction of the appropriate 4-phenoxy-3-oxo-butyric acid with methanol in the presence of an acid catalyst to form the methyl ester .Molecular Structure Analysis

The molecular formula of this compound is likely C11H12O3, based on the functional groups present . The exact structure would depend on the positions of these groups on the butyric acid backbone.Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis in the presence of an acid or base to form the parent carboxylic acid and alcohol .Applications De Recherche Scientifique

1. Anti-Tumor Properties

A notable application of compounds similar to 3-Oxo-4-phenoxy-butyric acid methyl ester is in the treatment of breast cancer. Derivatives of 4-oxo-butenoic acid, a related compound, have been found to exhibit anti-tumor properties against breast carcinoma (Miles et al., 1958).

2. Synthesis and Chemical Reactions

The compound has relevance in the field of organic synthesis. For example, esters of 3-alkyl-4-oxo-2-butenoic acid, a structurally similar compound, have been synthesized and studied for their applications in generating important chemical synthons (Bolchi et al., 2018).

3. Chromatographic Applications

In chromatography, derivatives of 4-oxo-2-butenoic acid have been used as fluorogenic labeling reagents. They react selectively with thiols to form fluorescent adducts, useful in high-performance liquid chromatography for detecting biologically important thiols (Gatti et al., 1990).

4. Catalysis in Organic Reactions

Certain esters of 2-oxo-butyric acid have been utilized in catalytic processes. For instance, they have been used in asymmetric Friedel-Crafts alkylation reactions, demonstrating their utility in stereoselective organic synthesis (Faita et al., 2010).

5. Photovoltaic Applications

Compounds with structural similarities to this compound have been applied in the field of photovoltaics. For example, [6,6]-phenyl-C61-butyric acid methyl ester derivatives are used in organic solar cells for their electron mobility and interfacial material properties (Lv et al., 2014).

6. Precursors for Chiral Synthons

Derivatives of 3-oxo-butyric acid esters serve as precursors for chiral synthons, which are crucial in asymmetric synthesis and pharmaceutical applications (Buisson et al., 1987).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-oxo-4-phenoxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNXCJAYODJYMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)COC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2381414.png)

![3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine](/img/structure/B2381416.png)

![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)

![2,7-Diazaspiro[4.4]nonane dihydrobromide](/img/structure/B2381424.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)